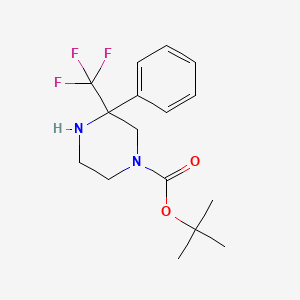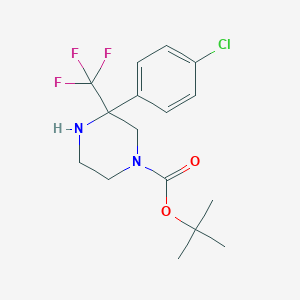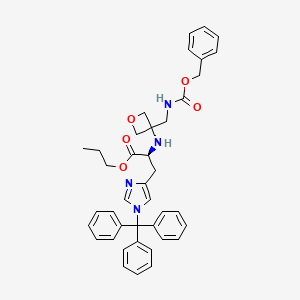
propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate is a complex organic compound characterized by its multifaceted structure, which includes propyl, oxetane, benzyloxycarbonyl, and trityl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate typically involves multiple steps, beginning with the preparation of the oxetane ring. The process generally includes:
Formation of the Oxetane Ring: This is often achieved through the reaction of a halomethyl ketone with an aldehyde under basic conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is usually introduced through a reaction with benzyl chloroformate.
Attachment of the Propyl Group: The propyl group can be added via an alkylation reaction using propyl bromide.
Histidine Protection: Nt-tritylation of histidine is performed using trityl chloride under anhydrous conditions to protect the nitrogen atom.
Coupling Reactions: The coupling of these fragments is typically achieved using peptide coupling reagents such as HATU or EDCI under mild conditions.
Industrial Production Methods
For industrial production, the synthesis of this compound requires optimization of each step to ensure high yield and purity. Scale-up processes may involve:
Optimized Solvent Systems: Use of high-purity solvents and solvents with appropriate boiling points.
Automated Synthesis Machines: Utilizing automated peptide synthesizers to improve efficiency and reproducibility.
Purification Techniques: Employing large-scale chromatography and crystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound may undergo oxidation reactions primarily at the benzylic positions.
Reduction: Reduction reactions can be used to deprotect the benzyloxycarbonyl group.
Substitution: The oxetane ring can participate in substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation Reagents: KMnO4, PCC, or Swern oxidation conditions.
Reduction Reagents: Pd/C for catalytic hydrogenation or LiAlH4 for strong reducing conditions.
Substitution Reagents: NaH as a base for nucleophilic substitution or Lewis acids like BF3 for electrophilic substitutions.
Major Products Formed
Oxidation Products: Formation of aldehydes or carboxylic acids from benzylic oxidation.
Reduction Products: Formation of primary amines or alcohols upon deprotection.
Substitution Products: Various substituted oxetanes depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Utilized as an intermediate in the synthesis of complex molecules.
Catalysis: May serve as a ligand or catalyst in certain chemical reactions.
Biology
Proteomics: Used in the study of protein modifications and interactions.
Enzyme Inhibition: Potential application as an inhibitor in enzyme studies.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent or a prodrug.
Diagnostics: May be used in the development of diagnostic assays or imaging agents.
Industry
Material Science: Applied in the development of new materials with unique properties.
Agrochemicals: Explored for its use in the synthesis of pesticides or herbicides.
Mechanism of Action
Molecular Targets and Pathways
Propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate acts by interacting with specific molecular targets such as enzymes or receptors. The oxetane ring and benzyloxycarbonyl group are critical for its binding affinity and specificity. The compound may inhibit enzyme activity through competitive inhibition or allosteric modulation, impacting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidine: This compound, with a histidine instead of histidinate, shows differences in solubility and reactivity.
Methyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate: The methyl analog has distinct pharmacokinetics and biological activity.
List of Similar Compounds
Propyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidine
Methyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate
Ethyl Na-(3-((((benzyloxy)carbonyl)amino)methyl)oxetan-3-yl)-Nt-trityl-L-histidinate
Properties
IUPAC Name |
propyl (2S)-2-[[3-(phenylmethoxycarbonylaminomethyl)oxetan-3-yl]amino]-3-(1-tritylimidazol-4-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H42N4O5/c1-2-23-48-37(45)36(43-39(28-47-29-39)27-41-38(46)49-26-31-15-7-3-8-16-31)24-35-25-44(30-42-35)40(32-17-9-4-10-18-32,33-19-11-5-12-20-33)34-21-13-6-14-22-34/h3-22,25,30,36,43H,2,23-24,26-29H2,1H3,(H,41,46)/t36-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUUYHFZIUKLPJ-BHVANESWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC5(COC5)CNC(=O)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC5(COC5)CNC(=O)OCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H42N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Oxa-1-azaspiro[3.3]heptan-2-one](/img/structure/B8050152.png)
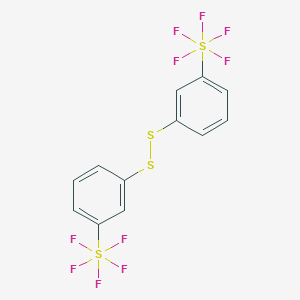
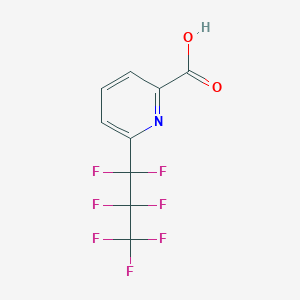
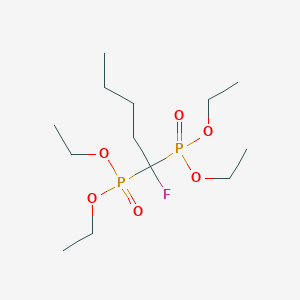
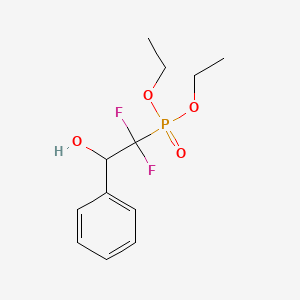
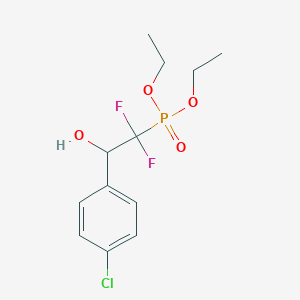
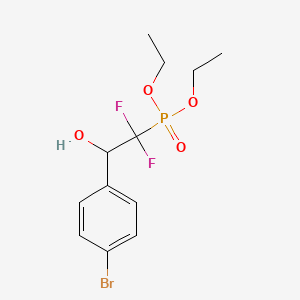
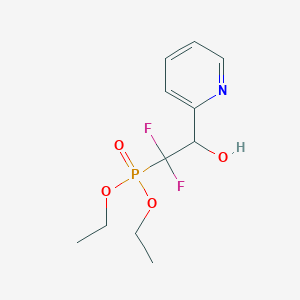
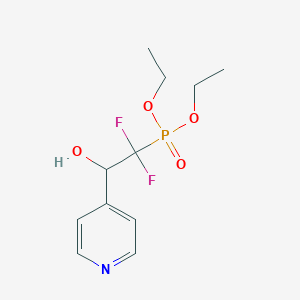
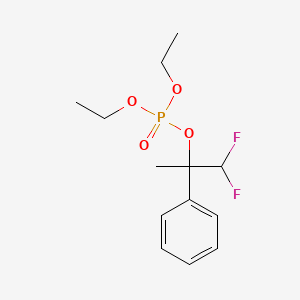
![(2S)-2-[3-[(Benzyloxycarbonylamino)methyl]oxetane-3-ylamino]-3-tert-butoxypropionic acid](/img/structure/B8050224.png)
![2-[[3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]oxetan-3-yl]amino]acetic acid](/img/structure/B8050231.png)
